molecular formula C27H25FN2O4 B5398336 benzyl 4-{[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]amino}butanoate

benzyl 4-{[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]amino}butanoate

Cat. No. B5398336
M. Wt: 460.5 g/mol
InChI Key: RVQNPKQRTQQWOP-HKOYGPOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-{[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]amino}butanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of benzyl 4-{[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]amino}butanoate is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
Studies have shown that benzyl 4-{[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]amino}butanoate can reduce the production of inflammatory cytokines and prostaglandins. It has also been shown to inhibit the growth and proliferation of cancer cells. Furthermore, it has been demonstrated to have antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using benzyl 4-{[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]amino}butanoate in lab experiments is its potential to inhibit the activity of enzymes such as COX-2 and MMPs. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to determine its efficacy in certain applications.

Future Directions

There are several future directions for the study of benzyl 4-{[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]amino}butanoate. One direction is to further explore its potential as a fluorescent probe for detecting amyloid fibrils. Another direction is to investigate its potential use in combination with other drugs for the treatment of inflammatory and cancerous conditions. Additionally, further research is needed to fully understand its mechanism of action and to determine its potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of benzyl 4-{[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]amino}butanoate involves the reaction of benzyl 4-aminobutanoate with 2-fluorocinnamoyl chloride and benzoyl chloride in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature, and the resulting product is purified using column chromatography.

Scientific Research Applications

Benzyl 4-{[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]amino}butanoate has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been explored for its potential use as a fluorescent probe for detecting amyloid fibrils.

properties

IUPAC Name

benzyl 4-[[(E)-2-benzamido-3-(2-fluorophenyl)prop-2-enoyl]amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN2O4/c28-23-15-8-7-14-22(23)18-24(30-26(32)21-12-5-2-6-13-21)27(33)29-17-9-16-25(31)34-19-20-10-3-1-4-11-20/h1-8,10-15,18H,9,16-17,19H2,(H,29,33)(H,30,32)/b24-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQNPKQRTQQWOP-HKOYGPOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCNC(=O)C(=CC2=CC=CC=C2F)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CCCNC(=O)/C(=C\C2=CC=CC=C2F)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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